An In-Depth Technical Guide to the Synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
An In-Depth Technical Guide to the Synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, a key intermediate in various chemical and pharmaceutical research endeavors. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is the Friedel-Crafts acylation of indane (2,3-dihydro-1H-indene).[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of indane with 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3]
The reaction proceeds via the formation of an acylium ion intermediate from 3-chloropropionyl chloride and aluminum chloride. This electrophile is then attacked by the electron-rich aromatic ring of indane, preferentially at the 5-position due to the activating and ortho-, para-directing nature of the alkyl substituent. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone product.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, compiled from established methodologies for Friedel-Crafts acylation reactions.
Materials:
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Indane (2,3-dihydro-1H-indene)
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3-Chloropropionyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice
Equipment:
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Round-bottom flask
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Addition funnel
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Reflux condenser
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.[4]
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Formation of the Acylium Ion Complex: Cool the suspension to 0 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the addition funnel. The addition should be controlled to maintain the temperature below 5-10 °C.
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Acylation Reaction: After the addition of 3-chloropropionyl chloride is complete, continue stirring the mixture at 0 °C for an additional 15-30 minutes. Subsequently, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the reaction temperature below 10 °C.
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Reaction Completion: Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This will quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data
The following table summarizes key quantitative data for the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. Please note that specific yields can vary based on reaction scale and optimization of conditions.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₃ClO | [5] |
| Molecular Weight | 208.68 g/mol | |
| Appearance | Yellow solid | [5] |
| Typical Yield | 60-80% | General expectation for Friedel-Crafts acylation |
| Purity (after purification) | >95% | |
| Storage Temperature | 2-8°C | [5] |
Spectroscopic Data (Predicted):
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¹H NMR (CDCl₃, 400 MHz): δ ~7.6-7.2 (m, 3H, Ar-H), 3.85 (t, 2H, -CO-CH₂-), 3.25 (t, 2H, -CH₂-Cl), 2.95 (t, 4H, Ar-CH₂-CH₂-), 2.10 (quintet, 2H, Ar-CH₂-CH₂-).
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¹³C NMR (CDCl₃, 100 MHz): δ ~198 (C=O), 145, 144, 132, 127, 125, 124 (Ar-C), 41 (-CO-CH₂-), 38 (-CH₂-Cl), 33, 32 (Ar-CH₂-), 25 (Ar-CH₂-CH₂-).
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IR (KBr, cm⁻¹): ~1680 (C=O stretch), ~1605, 1485 (aromatic C=C stretch), ~750 (C-Cl stretch).
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Mass Spectrometry (EI): m/z (%) = 208 (M⁺), 173 ([M-Cl]⁺), 145 ([M-CH₂CH₂Cl]⁺), 118 (Indane fragment).
Synthesis Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.
Caption: Friedel-Crafts Acylation Synthesis Pathway.
